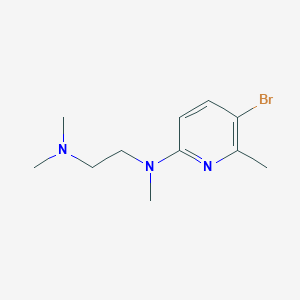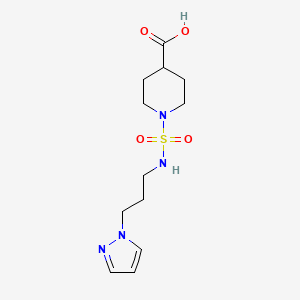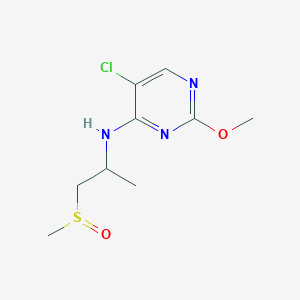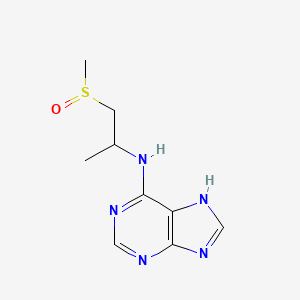![molecular formula C17H21NO B6631444 [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)
[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol, also known as NAP, is a chemical compound that has shown potential in scientific research applications. It has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol has been studied for its potential therapeutic effects in various scientific research applications. It has been found to have neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in the treatment of pain and addiction.
Mecanismo De Acción
[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol's mechanism of action involves the modulation of various biochemical and physiological processes. It has been found to interact with the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. This compound has also been found to affect the production of inflammatory cytokines and the expression of genes involved in neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in many neurodegenerative diseases. It has also been found to increase the production of neurotrophic factors, which promote the growth and survival of neurons. Additionally, this compound has been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol in lab experiments is its potential therapeutic effects in various scientific research applications. However, the purity and yield of the synthesized this compound can vary depending on the synthesis method used, which can affect the reproducibility of the results. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of [1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol. One direction is to further investigate its mechanism of action and its effects on various cellular processes. Another direction is to study its potential therapeutic effects in animal models of neurodegenerative diseases and pain. Additionally, the development of more efficient and reproducible synthesis methods for this compound could facilitate its use in lab experiments.
Métodos De Síntesis
[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol can be synthesized using various methods, including the reduction of 1-(Naphthalen-1-ylmethyl)piperidin-4-one with sodium borohydride and the reaction of 1-(Naphthalen-1-ylmethyl)piperidin-4-amine with formaldehyde. The yield and purity of the synthesized this compound can vary depending on the method used.
Propiedades
IUPAC Name |
[1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-13-14-8-10-18(11-9-14)12-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,14,19H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGXUVVRQOXTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)

![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)




![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)





![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
